Cas no 84350-73-2 (Tris(2-fluorophenyl)phosphine)

Tris(2-fluorophenyl)phosphine is a fluorinated tertiary phosphine compound characterized by its three 2-fluorophenyl substituents bonded to a central phosphorus atom. This ligand is notable for its electron-withdrawing properties due to the fluorine atoms, which enhance its utility in transition metal-catalyzed reactions, particularly in cross-coupling and coordination chemistry. Its steric and electronic profile makes it suitable for stabilizing metal complexes and improving catalytic efficiency in challenging transformations. The compound exhibits good thermal stability and solubility in common organic solvents, facilitating its use in homogeneous catalysis. Its structural features contribute to selective reactivity, making it a valuable tool in synthetic organic and organometallic chemistry applications.
Tris(2-fluorophenyl)phosphine structure
Tris(2-fluorophenyl)phosphine structure
Product Name:Tris(2-fluorophenyl)phosphine
CAS No:84350-73-2
MF:C18H12F3P
MW:316.256855964661
MDL:MFCD84350732
CID:2355617
PubChem ID:13005283
Update Time:2025-06-13

Tris(2-fluorophenyl)phosphine Chemical and Physical Properties

Names and Identifiers

    • Tris(2-fluorophenyl)phosphine
    • tris(2-fluorophenyl)phosphane
    • Tris(2-fL
    • Phosphine, tris(2-fluorophenyl)-
    • Tris(2-fluorophenyl)phosphine (ACI)
    • CS-0160275
    • DTXSID60514855
    • F17211
    • SY276653
    • 84350-73-2
    • SCHEMBL476837
    • MFCD00015721
    • MDL: MFCD84350732
    • Inchi: 1S/C18H12F3P/c19-13-7-1-4-10-16(13)22(17-11-5-2-8-14(17)20)18-12-6-3-9-15(18)21/h1-12H
    • InChI Key: LZTKJXHKOLJIHI-UHFFFAOYSA-N
    • SMILES: FC1C(P(C2C(F)=CC=CC=2)C2C(F)=CC=CC=2)=CC=CC=1

Computed Properties

  • Exact Mass: 316.06287187g/mol
  • Monoisotopic Mass: 316.06287187g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 299
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 0Ų

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Tris(2-fluorophenyl)phosphine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Oxalyl chloride ,  Hydrogen Solvents: Chloroform-d ;  rt → 130 °C; 18 h, 80 bar, 130 °C
Reference
Electrophilic Phosphonium Cation-Mediated Phosphane Oxide Reduction Using Oxalyl Chloride and Hydrogen
Stepen, Arne J.; et al, Angewandte Chemie, 2018, 57(46), 15253-15256

Production Method 2

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  1 h, -78 °C
1.2 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ;  4 h, -78 °C; 20 h, rt
Reference
Effects of phosphorus substituents on reactions of α-alkoxyphosphonium salts with nucleophiles
Goto, Akihiro; et al, Chemistry - A European Journal, 2012, 18(36), 11423-11432

Tris(2-fluorophenyl)phosphine Raw materials

Tris(2-fluorophenyl)phosphine Preparation Products

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Amadis Chemical Company Limited
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(CAS:84350-73-2)Tris(2-fluorophenyl)phosphine
Order Number:A1054429
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Quantity:5g/25g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:40
Price ($):184.0/643.0
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Additional information on Tris(2-fluorophenyl)phosphine

Introduction to Tris(2-fluorophenyl)phosphine (CAS No. 84350-73-2)

Tris(2-fluorophenyl)phosphine, with the chemical formula C₁₈H₁₄FP and CAS number 84350-73-2, is a significant compound in the field of organophosphorus chemistry. This organophosphorus reagent is widely recognized for its applications in catalysis, organic synthesis, and as a ligand in coordination chemistry. The presence of three 2-fluorophenyl groups in its structure imparts unique electronic and steric properties, making it a valuable tool in the development of advanced chemical processes.

The< strong>2-fluorophenyl substituents play a crucial role in modulating the reactivity of Tris(2-fluorophenyl)phosphine. The fluorine atom, being highly electronegative, exerts a significant influence on the electron density of the aromatic ring, thereby affecting the compound's interaction with other molecules. This feature makes it particularly useful in transition metal catalysis, where precise control over electron distribution is essential for achieving high yields and selectivity in organic transformations.

In recent years, Tris(2-fluorophenyl)phosphine has garnered considerable attention in the development of novel catalysts for cross-coupling reactions. These reactions are fundamental to modern synthetic organic chemistry, enabling the efficient construction of complex molecular frameworks. The compound's ability to stabilize reactive intermediates and facilitate bond formation under mild conditions has made it a preferred choice for researchers working on pharmaceuticals and fine chemicals. For instance, it has been employed in the palladium-catalyzed Suzuki-Miyaura coupling, where it serves as an effective ligand to enhance reaction efficiency.

The< strong>fluorine-labeled phenyl groups in Tris(2-fluorophenyl)phosphine also make it a valuable tool in spectroscopic studies and imaging techniques. Fluorinated aromatic compounds are frequently used in nuclear magnetic resonance (NMR) spectroscopy due to their distinct chemical shift patterns and high resolution. Additionally, they are employed in positron emission tomography (PET) imaging because fluorine-18 labeled compounds can be easily detected by PET scanners. This application has significant implications in medical research, particularly in the development of diagnostic agents and therapeutic drugs.

Recent advancements in the field have demonstrated the utility of Tris(2-fluorophenyl)phosphine in asymmetric catalysis. Chiral phosphines are crucial for enantioselective transformations, which are essential for producing enantiomerically pure compounds used in pharmaceuticals. Researchers have reported the use of Tris(2-fluorophenyl)phosphine as a ligand in asymmetric hydrogenation reactions, where it promotes high enantioselectivity and yield. This breakthrough highlights its potential as a catalyst designer's tool for achieving complex synthetic targets with minimal byproducts.

The compound's versatility extends to its role as a precursor in the synthesis of more complex organometallic species. For example, it can be deprotonated to form phosphide anions, which can then react with transition metals to form coordination complexes. These complexes exhibit diverse catalytic activities and have been explored for applications ranging from polymerization to oxidation reactions. The< strong>fluorinated environment around the phosphorus center provides steric hindrance that can be tailored to control reaction pathways, making Tris(2-fluorophenyl)phosphine a versatile building block for advanced catalytic systems.

In conclusion, Tris(2-fluorophenyl)phosphine (CAS No. 84350-73-2) is a multifaceted compound with broad applications in organometallic chemistry and catalysis. Its unique structure, featuring three< strong>2-fluorophenyl groups, endows it with exceptional electronic properties that make it indispensable in modern synthetic methodologies. As research continues to uncover new applications for this compound, its importance is likely to grow further, solidifying its position as a cornerstone of advanced chemical synthesis and catalysis.

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Price ($):184.0/643.0
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